4-Chloro-3-(4-T-butylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)14-10-12(16(19)20)6-9-15(14)18/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKAMFZVPCFKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653549 | |
| Record name | 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181627-15-5 | |
| Record name | 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
A widely applicable method for introducing aryl groups to aromatic systems is the Friedel-Crafts acylation. While the target compound lacks an acyl group, this approach can be adapted by substituting the acyl intermediate with a tert-butylphenyl moiety.
Procedure :
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Acylation : React 3-chloro-4-nitrobenzoic acid with tert-butylbenzene under Friedel-Crafts conditions (e.g., AlCl₃ catalyst in dichloromethane) to form 3-chloro-4-(4-T-butylphenyl)nitrobenzene.
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Reduction : Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate).
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Diazotization and Chlorination : Convert the amine to a diazonium salt (NaNO₂/HCl) and replace it with a chloro group via Sandmeyer reaction.
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Oxidation : Oxidize the methyl ester (if protected) to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Challenges :
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed coupling is ideal for introducing the tert-butylphenyl group to a halogenated benzoic acid precursor.
Procedure :
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Halogenation : Start with 3-bromo-4-chlorobenzoic acid or its methyl ester.
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Coupling : React with 4-tert-butylphenylboronic acid using Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O (3:1) at 80–100°C.
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Deprotection : Hydrolyze the methyl ester (if used) with NaOH/MeOH to yield the carboxylic acid.
Optimization :
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Catalyst loading (1–5 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly affect yields.
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Ligands such as SPhos enhance coupling efficiency for sterically hindered substrates.
Representative Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogenation | Br₂, FeCl₃, DCM, 0°C | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 72 |
| Ester Hydrolysis | NaOH, MeOH, reflux | 95 |
Grignard Reaction with Subsequent Oxidation
Introducing the tert-butylphenyl group via organometallic reagents offers an alternative pathway.
Procedure :
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Ester Protection : Convert 3-chloro-4-iodobenzoic acid to its methyl ester (MeOH, H₂SO₄).
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Grignard Formation : Generate 4-tert-butylphenylmagnesium bromide from 1-bromo-4-tert-butylbenzene and Mg in THF.
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Coupling : React the Grignard reagent with methyl 3-chloro-4-iodobenzoate under Ni- or Pd-catalyzed Kumada conditions.
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Oxidation : Convert the ester to the carboxylic acid as in Section 1.2.
Limitations :
-
Sensitivity of the Grignard reagent to moisture and oxygen necessitates anhydrous conditions.
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Competing side reactions (e.g., homocoupling) may reduce yields.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalyst Systems
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Palladium Catalysts : Pd(PPh₃)₄ offers cost-effectiveness, while PdCl₂(dppf) improves steric tolerance.
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Ligand Design : Bulky ligands (e.g., SPhos) enhance coupling efficiency for hindered substrates.
Purification and Characterization
Recrystallization
Crude products are purified via ethanol or ethyl acetate/hexane recrystallization, achieving >95% purity.
Spectroscopic Confirmation
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¹H NMR : Key peaks include:
Industrial Scalability and Cost Considerations
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Cost Drivers : Pd catalysts and boronic acids are expense-intensive; ligand recycling mitigates costs.
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Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various coupling reactions. This includes its use in synthesizing pharmaceuticals and agrochemicals.
2. Biological Studies
- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions, making it a valuable tool for biochemists exploring biochemical pathways.
3. Pharmaceutical Research
- Therapeutic Potential : Ongoing research investigates its potential as an anti-inflammatory or anticancer agent. Preliminary studies suggest that derivatives of this compound may exhibit significant cytotoxicity against various cancer cell lines .
4. Material Science
- Specialty Chemicals : It is employed in the production of specialty chemicals and advanced materials, contributing to the development of polymers with tailored properties.
Case Studies
- Anti-Cancer Applications : A study highlighted the cytotoxic effects of derivatives derived from 4-Chloro-3-(4-T-butylphenyl)benzoic acid on human tumor cells, demonstrating its potential as a precursor for anticancer drugs .
- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe in drug discovery.
Mechanism of Action
The mechanism by which 4-Chloro-3-(4-T-butylphenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and t-butylphenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in substituent groups at the 3- and 4-positions of the benzoic acid core:
Key Observations :
- The T-butylphenyl group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or sulfonamide).
- Amide and sulfonamide groups (e.g., ) introduce hydrogen-bonding capabilities, improving solubility in polar solvents.
- Heterocyclic substituents (e.g., pyrrolidinone in ) may influence biological activity through ring-specific interactions.
Physicochemical Properties
Solubility and Polarity:
- Lipophilicity : The T-butylphenyl group increases logP (estimated ~4.5), making the compound less water-soluble than analogues with polar groups (e.g., sulfonamide in , logP ~1.2).
- Melting Points : Bulky substituents like T-butylphenyl may lower melting points due to reduced crystal packing efficiency, whereas polar groups (e.g., sulfonamide) raise melting points .
Stability:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-3-(4-T-butylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis often starts with Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the T-butylphenyl group. For example, chloro-substituted benzoic acid derivatives can undergo coupling with 4-T-butylphenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity. Reaction monitoring by TLC or HPLC is critical to optimize anhydrous conditions and temperature control (60–80°C) .
Q. How do steric and electronic effects of the T-butyl group influence reactivity in substitution reactions?
- Analysis : The T-butyl group is electron-donating via hyperconjugation and introduces steric hindrance, which can reduce nucleophilic aromatic substitution rates at the 3-position. Computational studies (DFT) show that steric bulk directs electrophiles to para positions of adjacent substituents. Experimental validation via competitive reactions (e.g., nitration) can reveal regioselectivity trends .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound?
- Techniques :
- ¹H/¹³C NMR : Peaks at δ 1.3 ppm (singlet for T-butyl CH₃) and δ 8.1–8.3 ppm (aromatic protons adjacent to Cl and COOH) .
- FT-IR : Bands at ~1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
- HRMS : Molecular ion peak at m/z 316.09 (C₁₇H₁₇ClO₂) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Approach :
Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify non-specific cytotoxicity thresholds (e.g., MTT assays).
Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects (e.g., COX-2 inhibition) vs. off-target interactions .
Structural Modifications : Compare activity of analogs (e.g., replacing T-butyl with methyl or trifluoromethyl) to isolate steric/electronic contributions .
Q. What strategies mitigate challenges in achieving regioselective functionalization of the benzoic acid core?
- Solutions :
- Protecting Groups : Temporarily block the COOH group (e.g., methyl ester formation) to direct electrophiles to the chloro-substituted ring .
- Catalytic Systems : Use Pd/ligand systems (e.g., XPhos) for selective cross-couplings at the 3-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and reduce side reactions .
Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., kinases)?
- Workflow :
Docking Simulations : Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 1ATP).
MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-protein complexes.
QSAR Analysis : Correlate substituent descriptors (Hammett σ, molar refractivity) with IC₅₀ values .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Advanced Purification : Employ preparative HPLC for isolating isomers or byproducts (C18 column, gradient: 0.1% TFA in acetonitrile/water) .
- Safety : The T-butyl group increases hydrophobicity, requiring careful handling in cellular assays to avoid aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
